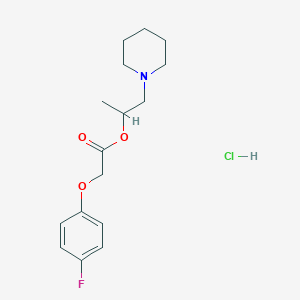

![molecular formula C13H16N2O4S2 B4019620 N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4019620.png)

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-methoxybenzamide

Description

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, where amino phenols react with benzoyl chlorides in suitable solvents, characterized using NMR, elemental analysis, and X-ray diffraction techniques (Karabulut et al., 2014). Condensation reactions also play a significant role, leading to the creation of intermediates crucial for the development of complex benzamide derivatives (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using single-crystal X-ray diffraction, complemented by DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry. These studies reveal the importance of dimerization and crystal packing, particularly on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including radioiodination, which has been studied for the development of melanoma-imaging agents. Such compounds show selective uptake in melanoma cells, highlighting their potential in diagnostic applications (Mohammed et al., 1997). The Rh(III)-catalyzed reactions of N-methoxybenzamides also demonstrate the capacity for creating complex isoquinolinone architectures, indicating a broad range of chemical reactivity and applicability (Li et al., 2019).

Physical Properties Analysis

The physical properties, such as crystal growth, thermal stability, and optical properties, of benzamide derivatives are critical for their application in various fields. For example, heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been studied for their thermal stability and optical band gaps, offering insights into their suitability for material science applications (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including anion binding and reaction mechanisms, are essential for understanding the reactivity and potential applications of benzamide derivatives. Studies have shown enhanced anion binding affinity in certain N-methoxybenzamidothioureas, which could be attributed to specific intramolecular hydrogen bonds, shedding light on the importance of molecular design in enhancing chemical functionality (Jiang et al., 2010).

properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S2/c1-19-11-4-2-9(3-5-11)12(16)15-13(20)14-10-6-7-21(17,18)8-10/h2-5,10H,6-8H2,1H3,(H2,14,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDWSTSWCHXORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=S)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4019567.png)

![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4019576.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019595.png)

![3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4019596.png)

![2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4019604.png)

![6-ethyl-2-mercapto-6-methyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019605.png)

![1-[(2-furylmethyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4019610.png)

![2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)